

# The Discovery and Development of HSD17B13 Inhibitors: A Technical Guide

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## Compound of Interest

Compound Name: *Hsd17B13-IN-14*

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**Executive Summary:** The identification of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a key modulator of liver health has marked a pivotal moment in hepatology research. Strongly validated by human genetics, where loss-of-function variants are associated with a significantly reduced risk of chronic liver diseases, HSD17B13 has emerged as a high-priority therapeutic target. This has catalyzed a robust drug discovery effort, yielding a pipeline of novel inhibitors aimed at mimicking the protective genetic phenotype. This technical guide provides a comprehensive overview for researchers and drug development professionals on the discovery, mechanism, and ongoing clinical development of HSD17B13 inhibitors, detailing the experimental methodologies and presenting key data for comparative analysis.

## Genetic Validation: The Bedrock of HSD17B13 as a Therapeutic Target

The foundation for targeting HSD17B13 is built upon compelling human genetic evidence. Genome-wide association studies (GWAS) have been instrumental in uncovering the link between variations in the HSD17B13 gene and liver disease susceptibility.

A landmark discovery was the identification of a splice variant (rs72613567:TA), which results in a loss of function of the HSD17B13 protein.<sup>[1]</sup> This variant is strongly and consistently associated with a reduced risk of developing a spectrum of chronic liver diseases, including:

- Metabolic dysfunction-associated steatotic liver disease (MASLD), formerly non-alcoholic fatty liver disease (NAFLD).<sup>[2][3]</sup>

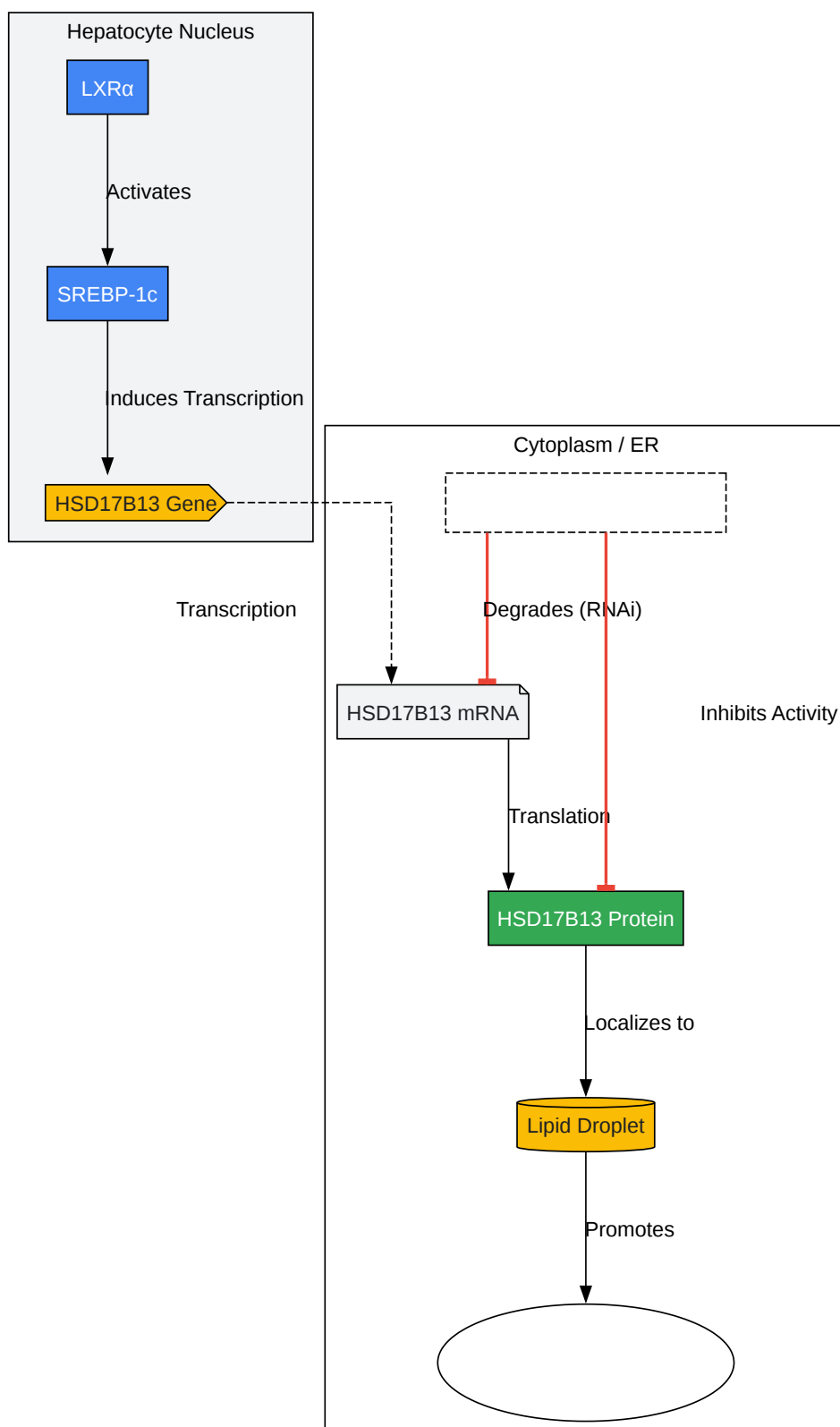
- Metabolic dysfunction-associated steatohepatitis (MASH), formerly non-alcoholic steatohepatitis (NASH).[1][4]
- Alcohol-related liver disease and cirrhosis.[3][5]
- Hepatocellular carcinoma (HCC).[1][5]

Individuals carrying this loss-of-function variant exhibit lower levels of the liver enzymes alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key biomarkers of liver injury.[1][2] Further studies have identified other protective variants, such as rs6834314, reinforcing the conclusion that reduced or absent HSD17B13 enzymatic activity is hepatoprotective.[1][2][3] This powerful genetic validation provides a clear therapeutic hypothesis: pharmacologically inhibiting HSD17B13 can replicate the protective effects observed in individuals with natural loss-of-function mutations.[6][7]

## Proposed Mechanism and Signaling Pathway

HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3] While its precise physiological substrate remains an area of active investigation, it is known to possess retinol dehydrogenase activity and is implicated in steroid and lipid metabolism.[8]

Current research suggests that HSD17B13 expression is transcriptionally regulated by the liver X receptor  $\alpha$  (LXR $\alpha$ ) in a sterol regulatory element-binding protein-1c (SREBP-1c) dependent manner.[9][10] SREBP-1c is a master regulator of lipogenesis. The induction of HSD17B13 appears to be part of a broader lipogenic program that, when dysregulated, contributes to lipid accumulation (steatosis), a hallmark of MASH.[9] By inhibiting HSD17B13, the aim is to disrupt this pathogenic process, thereby reducing lipotoxicity, inflammation, and the progression to fibrosis.



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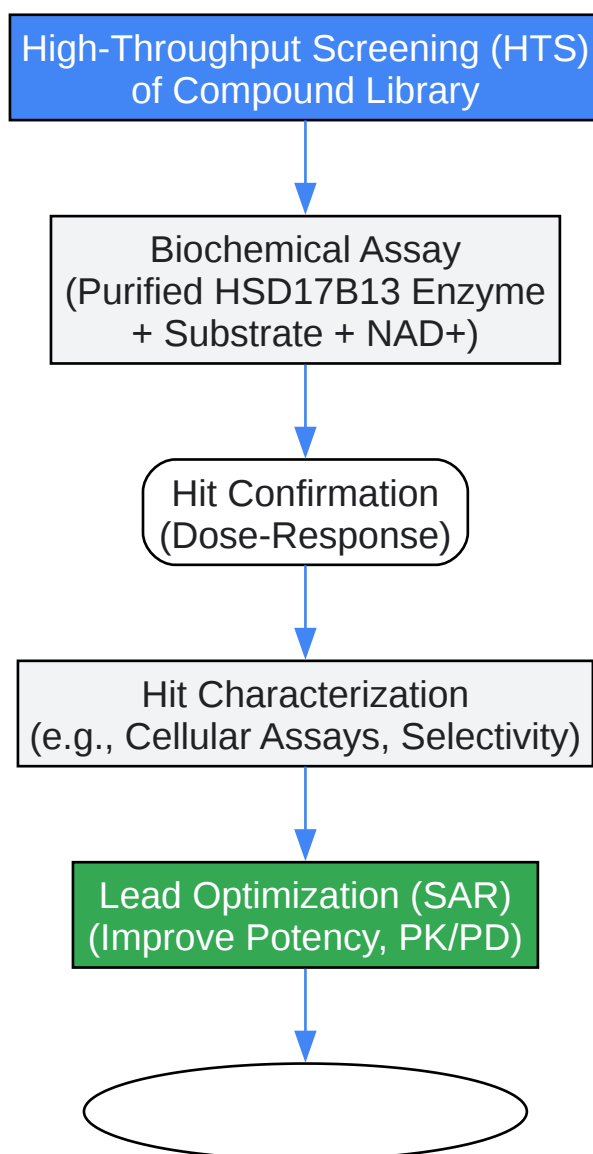
**Caption:** Proposed HSD17B13 activation and inhibition pathway.

## Discovery of HSD17B13 Inhibitors

The pursuit of HSD17B13 inhibitors has progressed along two main fronts: small molecules and RNA interference (RNAi) therapeutics.

### Small Molecule Inhibitor Discovery

The discovery of small molecule inhibitors typically follows a well-defined path from initial screening to lead optimization.



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**Caption:** General workflow for small molecule inhibitor discovery.

High-throughput screening (HTS) campaigns have been conducted using purified recombinant HSD17B13 enzyme to identify initial chemical starting points.[11][12] These efforts led to the identification of several distinct chemical series.

One of the first well-characterized chemical probes is BI-3231, discovered by Boehringer Ingelheim through an HTS campaign that identified a moderately active phenol-containing compound.[12] Subsequent structure-activity relationship (SAR) optimization led to BI-3231, a potent and selective inhibitor with a strong dependency on the cofactor NAD<sup>+</sup> for binding.[12][13]

Inipharma is developing INI-822, the first small molecule inhibitor of HSD17B13 to advance into clinical trials.[6][14] This orally delivered candidate has demonstrated anti-fibrotic effects in preclinical models and induces changes in lipid metabolism consistent with the protective genetic variant.[6][15][16]

Enanta Pharmaceuticals has also identified multiple series of potent and selective inhibitors, such as EP-036332, which have shown hepatoprotective effects in preclinical models of both acute and chronic liver injury.[7][17][18]

## RNA Interference (RNAi) Therapeutics

An alternative strategy to small molecule inhibition is the use of RNAi to silence the HSD17B13 gene, thereby preventing the production of the protein. This approach directly mimics the loss-of-function genetic variants.[19][20] Several companies are advancing RNAi candidates, which typically use N-acetylgalactosamine (GalNAc) conjugation to enable targeted delivery to hepatocytes via subcutaneous injection.[14][21]

- Rapirosiran (ALN-HSD): Developed by Alnylam and Regeneron, this agent has shown robust and durable knockdown of HSD17B13 mRNA in Phase 1 studies.[22][23]
- ARO-HSD: Arrowhead Pharmaceuticals' candidate has also demonstrated strong target engagement, significantly reducing both HSD17B13 mRNA and protein levels in patients.[14][21]

## Quantitative Data Summary

The following tables summarize key quantitative data for prominent HSD17B13 inhibitors based on published preclinical data.

Table 1: Small Molecule Inhibitor Potency and Selectivity

Compound	Originator	Type	hHSD17B13 IC <sub>50</sub> (nM)	mHSD17B13 IC <sub>50</sub> (nM)	Selectivity vs. HSD17B1	Reference(s)
BI-3231	Boehringer Ingelheim	Chemical Probe	1	13	>10,000-fold	<a href="#">[12]</a> <a href="#">[14]</a> <a href="#">[24]</a>
INI-822	Inipharma	Clinical Candidate	Potent & Selective	N/A	Favorable	<a href="#">[6]</a> <a href="#">[16]</a>
EP-036332	Enanta	Preclinical	14	2.5	>7,000-fold	<a href="#">[7]</a> <a href="#">[25]</a>
EP-040081	Enanta	Preclinical	79	74	>1,265-fold	<a href="#">[17]</a>

Note: Data for INI-822 is described qualitatively in public disclosures. h/m refers to human/mouse enzyme.

Table 2: Clinical Development Status of HSD17B13 Inhibitors

Compound/Candidate	Originator(s)	Modality	Indication	Development Phase	ClinicalTrials.gov ID	Reference(s)
INI-822	Inipharma	Small Molecule	MASH/Fibrosis	Phase 1	NCT05945537	<a href="#">[6]</a> <a href="#">[14]</a> <a href="#">[26]</a>
Rapirosiran (ALN-HSD)	Alnylam / Regeneron	RNAi (siRNA)	MASH	Phase 2 Planned	NCT04565717	<a href="#">[22]</a> <a href="#">[23]</a>
ARO-HSD	Arrowhead	RNAi (siRNA)	MASH / ALD	Phase 1/2	NCT04202354	<a href="#">[14]</a> <a href="#">[21]</a>

## Key Experimental Protocols

The development of HSD17B13 inhibitors relies on a suite of standardized assays and models to assess potency, selectivity, and efficacy.

## Biochemical (Enzymatic) Inhibition Assay

- Objective: To determine the direct inhibitory activity of a compound on the purified HSD17B13 enzyme.
- Methodology:
  - Enzyme Source: Recombinant, purified human or mouse HSD17B13, often expressed in Sf9 insect cells.[\[11\]](#)
  - Reagents: Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20), enzyme (50-100 nM), substrate (e.g., 10-50  $\mu$ M estradiol or leukotriene B4), and cofactor (NAD<sup>+</sup>).[\[11\]](#)
  - Procedure: The test compound is pre-incubated with the enzyme and NAD<sup>+</sup>. The reaction is initiated by adding the substrate.
  - Detection: The reaction progress is monitored by measuring either the formation of the oxidized product (e.g., estrone) or the production of NADH.
    - Mass Spectrometry: Methods like RapidFire or LC-MS provide direct and sensitive detection of the product.[\[11\]](#)
    - Luminescence: Coupled-enzyme assays, such as the NAD-Glo™ assay, detect the amount of NADH produced via a luminescent signal, providing a high-throughput readout.[\[11\]](#)[\[27\]](#)
  - Analysis: IC<sub>50</sub> values are calculated from the dose-response curves.

## Cellular Target Engagement Assay

- Objective: To confirm that the inhibitor can access and engage HSD17B13 in a cellular environment.
- Methodology:

- Cell System: Human embryonic kidney (HEK293) cells stably overexpressing human or mouse HSD17B13 are commonly used.[\[7\]](#)[\[25\]](#)
- Procedure: Cells are treated with varying concentrations of the inhibitor for a set period. A known HSD17B13 substrate (e.g., estradiol) is then added to the culture medium.[\[7\]](#)
- Detection: After incubation, the cell culture medium is collected, and the conversion of the substrate to its product is quantified using LC-MS.[\[17\]](#)
- Analysis: Cellular IC<sub>50</sub> values are determined to assess potency in a more physiologically relevant context than a biochemical assay.

## Preclinical In Vivo Efficacy Models

- Objective: To evaluate the pharmacokinetic properties and therapeutic efficacy of inhibitors in animal models of liver disease.
- Methodology:
  - Animal Models:
    - Diet-Induced MASH Models: Mice fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) develop key features of MASH, including steatosis, inflammation, and fibrosis.[\[7\]](#)[\[28\]](#) Other models include high-fat or Western diets.[\[29\]](#)
    - Acute Injury Models: Adenoviral models can be used to study acute liver injury and the protective effects of inhibitors.[\[7\]](#)
  - Administration: Compounds are administered via a clinically relevant route, such as oral gavage for small molecules.[\[17\]](#)
  - Endpoints:
    - Biochemical: Measurement of serum ALT and AST levels.
    - Histopathology: Liver tissue is examined for changes in steatosis, inflammation, hepatocyte ballooning, and fibrosis (e.g., using Sirius Red staining for collagen).



- Gene Expression: qPCR analysis of liver tissue for markers of fibrosis (e.g., Col1a1, Tgfb) and inflammation.[17][18]
- Metabolomics: Analysis of liver and plasma to identify changes in lipid profiles and other metabolites to understand the mechanism of action and confirm target engagement.[7]

## Conclusion and Future Outlook

The journey from a genetic observation to a pipeline of clinical-stage drug candidates for HSD17B13 has been remarkably rapid and focused. The strong genetic validation provides a high degree of confidence in the target, a rare advantage in drug development. Both small molecule and RNAi approaches have demonstrated potent and selective target engagement in preclinical and early clinical studies.

Key future challenges will involve demonstrating clear clinical efficacy, particularly in reversing or halting the progression of liver fibrosis in large-scale human trials. Further elucidation of the enzyme's primary physiological substrates and downstream pathways will continue to refine our understanding of its role in liver pathophysiology. The ongoing clinical trials for candidates like INI-822 and the RNAi therapeutics will be critical in determining whether the profound genetic promise of inhibiting HSD17B13 can be translated into a transformative therapy for millions of patients with chronic liver disease.

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